molecular formula C15H16N2O4 B11844016 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

Cat. No.: B11844016
M. Wt: 288.30 g/mol
InChI Key: ITKZSQWSEPHGOM-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is an organic compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid typically involves the protection of the amino group on the quinoline ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of quinoline-2-carboxylic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline-2-methanol derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19)

InChI Key

ITKZSQWSEPHGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O

Origin of Product

United States

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